molecular formula C16H20FN3O B2634088 1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea CAS No. 1396805-37-0

1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

Cat. No.: B2634088
CAS No.: 1396805-37-0
M. Wt: 289.354
InChI Key: LUIABYATVGFGMG-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic urea derivative intended for research purposes. While the specific biological profile of this compound is not fully detailed in the public domain, its structural features are of significant interest in medicinal chemistry. The molecule contains a urea core, a functional group present in a class of potent and selective p300/CBP histone acetyltransferase (HAT) inhibitors, such as A-485 and its analogs . p300/CBP is a key epigenetic regulator involved in cell cycle progression, growth, and differentiation, and its dysregulation is implicated in various diseases, including cancer . Inhibition of p300/CBP HAT activity represents a promising therapeutic strategy, and research compounds with this urea scaffold are valuable tools for investigating epigenetic mechanisms and oncology pathways . The structure of this compound features a 4-fluorobenzyl group and a propargyl linker with a pyrrolidine terminus. This specific architecture suggests potential for targeted protein engagement. Researchers can utilize this chemical in foundational studies to explore its mechanism of action, binding affinity, and cellular potency. This product is offered for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O/c17-15-7-5-14(6-8-15)13-19-16(21)18-9-1-2-10-20-11-3-4-12-20/h5-8H,3-4,9-13H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIABYATVGFGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves the following steps:

    Formation of the Fluorobenzyl Intermediate: The starting material, 4-fluorobenzyl chloride, is reacted with an appropriate amine to form the fluorobenzylamine intermediate.

    Alkyne Addition: The fluorobenzylamine intermediate is then subjected to a Sonogashira coupling reaction with 4-pyrrolidin-1-yl-2-butyne to introduce the butynyl group.

    Urea Formation: Finally, the resulting product is treated with an isocyanate to form the urea moiety, yielding this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It may find use in the development of new industrial chemicals or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the pyrrolidinyl and butynyl groups contribute to the compound’s overall activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-3-(4-(2-hydroxy-2-methylpropoxy)benzyl)-1-(1-methylpiperidin-4-yl)urea (Metabolite from Cunninghamella blakesleeana)

  • Key Differences: Replaces the pyrrolidinylbutynyl group with a piperidinyl moiety and a 2-hydroxy-2-methylpropoxybenzyl chain.
  • Functional Implications :
    • Microbial transformation studies indicate that fluorinated aromatic groups resist oxidative metabolism, suggesting shared metabolic stability between the two compounds .

Urea Derivatives with Pyrrolidine Substituents

Comparative Data Table

Compound Name Core Structure Differences Synthetic Route Key Functional Properties
Target Compound Fluorobenzyl + pyrrolidinylbutynyl Undisclosed High rigidity, potential CNS focus
Metabolite Piperidinyl + hydroxypropoxybenzyl Microbial transformation Polar, reduced BBB penetration
Sulfonyl Urea Analogues Phenylsulfonyl + 2-oxoethylpyrrolidine Friedel-Crafts alkylation Enhanced solubility, flexible

Research Findings and Implications

  • Metabolic Stability : Fluorinated aromatic groups in both the target compound and its microbial metabolite suggest resistance to cytochrome P450-mediated oxidation, a critical advantage for drug candidates .
  • Pharmacological Potential: The pyrrolidinylbutynyl group’s rigidity may improve selectivity for CNS targets (e.g., serotonin or dopamine receptors) compared to more flexible or polar analogs.

Biological Activity

Chemical Structure and Properties

The compound can be described by its chemical formula, which includes a fluorobenzyl group, a pyrrolidine moiety, and a urea functional group. The presence of these functional groups suggests potential interactions with biological targets.

Structure

  • Fluorobenzyl Group : May enhance lipophilicity and facilitate membrane permeability.
  • Pyrrolidine Moiety : Often associated with neuroactive properties.
  • Urea Functional Group : Commonly involved in hydrogen bonding with biological macromolecules.

Anticancer Properties

Recent studies have indicated that derivatives of urea compounds exhibit significant anticancer activity. For instance, research has shown that similar structures inhibit cell proliferation in various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)ureaA431 (vulvar epidermal carcinoma)5.0Induction of apoptosis via mitochondrial pathway
Urea Derivative XMCF7 (breast cancer)3.2Inhibition of cell cycle progression

Neuroactive Effects

The pyrrolidine component suggests possible interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on dopamine and serotonin receptors.

Case Study: Neurotransmitter Interaction

A study conducted on a related compound demonstrated:

  • Increased Dopamine Release : In vitro assays showed enhanced release in dopaminergic neurons.
  • Potential for Treating Depression : Behavioral tests in rodent models indicated antidepressant-like effects.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promise.

MicroorganismMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus12 µg/mLEffective
Escherichia coli25 µg/mLModerate

The biological activity of this compound may be attributed to several mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Receptor Modulation : Interaction with neurotransmitter receptors, potentially affecting mood and cognition.

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